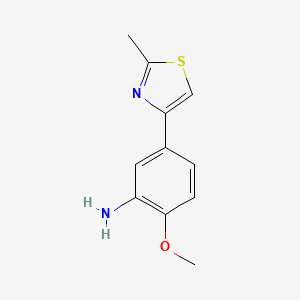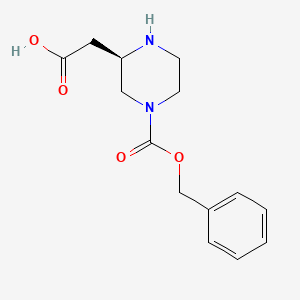![molecular formula C12H9ClN4O B11782240 3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11782240.png)
3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 8-oxo-7-fenil-[1,2,4]triazolo[4,3-a]piracina-3-ilmetil cloruro es un compuesto heterocíclico que pertenece a la clase de las triazolopiracinas. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades biológicas, incluyendo propiedades antitumorales e inhibitorias de quinasas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-oxo-7-fenil-[1,2,4]triazolo[4,3-a]piracina-3-ilmetil cloruro generalmente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común implica la reacción del ácido 3-aminopiracina-2-carboxílico con fenilhidrazina para formar el núcleo de triazolopiracina. Luego, el grupo clorometilo se introduce a través de clorometilación utilizando reactivos como formaldehído y ácido clorhídrico .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones
El 8-oxo-7-fenil-[1,2,4]triazolo[4,3-a]piracina-3-ilmetil cloruro experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo clorometilo se puede sustituir con nucleófilos como aminas o tioles para formar los derivados correspondientes.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar derivados oxo o reducción para formar derivados hidro.
Reacciones de ciclización: Puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Sustitución: Reactivos como azida de sodio, aminas primarias o tioles en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varias triazolopiracinas sustituidas, derivados oxo e hidro, cada uno con posibles actividades biológicas .
Aplicaciones Científicas De Investigación
El 8-oxo-7-fenil-[1,2,4]triazolo[4,3-a]piracina-3-ilmetil cloruro tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como inhibidor de quinasas y agente antitumoral.
Estudios biológicos: El compuesto se utiliza en ensayos biológicos para estudiar sus efectos sobre la proliferación celular, la apoptosis y la regulación del ciclo celular.
Biología química: Sirve como un compuesto herramienta para investigar el papel de quinasas específicas en los procesos celulares.
Aplicaciones industriales: Posible uso en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 8-oxo-7-fenil-[1,2,4]triazolo[4,3-a]piracina-3-ilmetil cloruro implica la inhibición de quinasas específicas, como la quinasa c-Met. El compuesto se une al sitio de unión al ATP de la quinasa, evitando su activación y las vías de señalización subsiguientes que promueven la proliferación y supervivencia celular. Esto conduce a la inducción de la apoptosis e inhibición del crecimiento tumoral .
Comparación Con Compuestos Similares
Compuestos similares
8-oxo-7-fenil-[1,2,4]triazolo[4,3-a]piracina-3-ilmetil trifluoruro: Estructura similar, pero con un grupo trifluorometilo en lugar de un grupo clorometilo.
8-oxo-7-fenil-[1,2,4]triazolo[4,3-a]piracina-3-ilmetil metil: Estructura similar, pero con un grupo metilo en lugar de un grupo clorometilo.
Singularidad
El 8-oxo-7-fenil-[1,2,4]triazolo[4,3-a]piracina-3-ilmetil cloruro es único debido a su patrón de sustitución específico, que confiere actividades biológicas distintas. La presencia del grupo clorometilo mejora su reactividad y potencial para una mayor funcionalización, lo que lo convierte en un andamiaje valioso en el descubrimiento de fármacos .
Propiedades
Fórmula molecular |
C12H9ClN4O |
|---|---|
Peso molecular |
260.68 g/mol |
Nombre IUPAC |
3-(chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C12H9ClN4O/c13-8-10-14-15-11-12(18)16(6-7-17(10)11)9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
IRTTXTSFGCXFJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)



![3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11782182.png)

![tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate](/img/structure/B11782202.png)




![tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11782237.png)

![N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide](/img/structure/B11782260.png)
